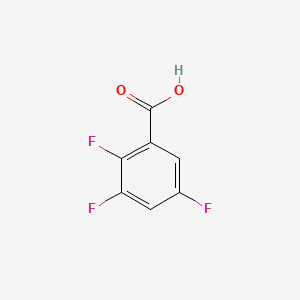

2,3,5-Trifluorobenzoic acid

Descripción general

Descripción

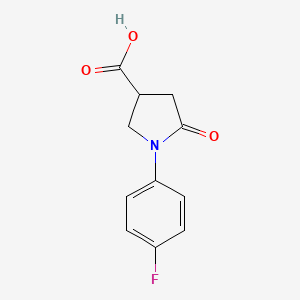

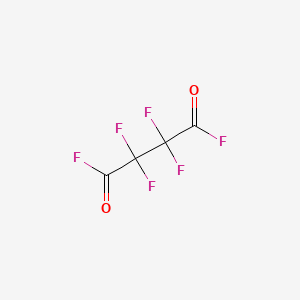

2,3,5-Trifluorobenzoic acid is a trifluorinated benzoic acid derivative, which is a compound of interest in various fields such as pharmaceuticals and material science due to its unique chemical properties imparted by the presence of fluorine atoms. Although the provided papers do not directly discuss 2,3,5-trifluorobenzoic acid, they do provide insights into closely related compounds, which can be used to infer some aspects of the synthesis, structure, and reactivity of 2,3,5-trifluorobenzoic acid.

Synthesis Analysis

The synthesis of trifluorobenzoic acid derivatives typically involves halogenated precursors that undergo further chemical transformations. For instance, the synthesis of 2,4,5-trifluorobenzoic acid is reported to be efficiently carried out using a continuous microflow process involving the generation of an aryl-Grignard reagent followed by carboxylation with gaseous CO2 . This method could potentially be adapted for the synthesis of 2,3,5-trifluorobenzoic acid by starting with an appropriately substituted bromobenzene.

Molecular Structure Analysis

The molecular structure of trifluorobenzoic acid derivatives is characterized by the presence of a carboxyl group and fluorine atoms attached to a benzene ring. The carboxyl group can exhibit a twist relative to the benzene ring plane, as observed in 3-chloro-2,4,5-trifluorobenzoic acid, where the twist is about 6.8° . This twisting can influence the compound's ability to form hydrogen bonds and, consequently, its physical properties and reactivity.

Chemical Reactions Analysis

Trifluorobenzoic acid derivatives can undergo various chemical reactions, including nitration, reduction, diazotization, and halogenation, as demonstrated in the synthesis of 5-chloro-2,3,4-trifluorobenzoic acid . These reactions are crucial for further functionalizing the benzene ring and for the preparation of more complex molecules, such as pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluorobenzoic acid derivatives are significantly influenced by the electron-withdrawing effect of the fluorine atoms and the carboxyl group. The presence of fluorine atoms increases the acidity of the carboxylic acid group and affects the compound's boiling and melting points. The crystal structure of these compounds often shows typical carboxylic acid dimers linked by hydrogen bonds, which can arrange into sheets or other structures in the solid state . The thermal behavior of related compounds containing trifluorobenzoate ligands has been studied, revealing solvent release as a primary step in thermal decomposition .

Aplicaciones Científicas De Investigación

2,3,5-Trifluorobenzoic acid is a chemical compound with the molecular formula C7H3F3O2 and a molecular weight of 176.09 . It is a solid powder that is white to light yellow to light orange in color . It has a melting point of 107.0 to 111.0 °C .

While specific applications of 2,3,5-Trifluorobenzoic acid were not found, trifluorobenzoic acids in general have been used in various fields. For example, 2,4,5-Trifluorobenzoic acid is an important intermediate in the synthesis of quinolone antibacterials . Another compound, 3,4,5-Trifluorobenzoic acid, has been used in the synthesis of dibenzoate esters type anticancer drugs .

-

- It is an isomer of 2,3,6-Trifluorobenzoic acid .

- It has potential inhibitory activity towards d-amino acid oxidases, which could make it capable of treating mental disorders such as schizophrenia .

- A salt of 3,4,5-trifluorobenzoic acid improves the solubility and permeability of naftopidil in benign prostatic hyperplasia treatment .

- It is also used as a synthetic building block for dibenzoate esters type anticancer drugs .

-

- It is an isomer of 2,3,6-Trifluorobenzoic acid .

- It has potential inhibitory activity towards d-amino acid oxidases, which could make it capable of treating mental disorders such as schizophrenia .

- A salt of 3,4,5-trifluorobenzoic acid improves the solubility and permeability of naftopidil in benign prostatic hyperplasia treatment .

- It is also used as a synthetic building block for dibenzoate esters type anticancer drugs .

Safety And Hazards

2,3,5-Trifluorobenzoic acid is classified as hazardous under the Hazardous Products Regulations. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

2,3,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZROMDDCPPFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

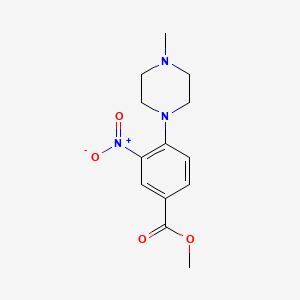

C1=C(C=C(C(=C1C(=O)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380323 | |

| Record name | 2,3,5-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trifluorobenzoic acid | |

CAS RN |

654-87-5 | |

| Record name | 2,3,5-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trifluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid](/img/structure/B1305985.png)